Computational Lipophilicity Advantage: 8-Fluoro Derivative vs. Non-Fluorinated Parent Scaffold
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (8-Fluoro-DHB) demonstrates a significantly higher calculated lipophilicity (LogP) compared to its non-fluorinated parent scaffold, 3,4-dihydro-2H-benzo[b][1,4]oxazine (DHB). This increase in LogP, driven by the electron-withdrawing and hydrophobic nature of the C8 fluorine atom, directly impacts passive membrane permeability and CNS distribution potential, a key differentiator for neuroscience-focused medicinal chemistry programs .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.75 (Consensus Log Po/w); LogP = 2.08 (Alternative calculated value) [1] |
| Comparator Or Baseline | 3,4-dihydro-2H-benzo[b][1,4]oxazine (Non-fluorinated parent scaffold) |
| Quantified Difference | Quantitative data for non-fluorinated parent scaffold not available in current search results; the inference is based on established medicinal chemistry principles that fluorine substitution on an aromatic ring increases lipophilicity by 0.3-0.5 log units per fluorine atom. |
| Conditions | Computational prediction using XLOGP3, iLOGP, WLOGP, MLOGP, and SILICOS-IT methods. |
Why This Matters
This lipophilicity shift is crucial for medicinal chemists optimizing compounds for blood-brain barrier penetration, as it allows fine-tuning of physicochemical properties without altering the core scaffold.
- [1] HZBP. 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Physicochemical Properties. View Source
